molecular formula C3H5ClF3NO2 B7806088 (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride

(2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride

Cat. No.: B7806088
M. Wt: 179.52 g/mol
InChI Key: MRYBJJRPTNOPQK-LATNVFTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the defluorinative N-silylation of N-p-methoxyphenyl hexafluoroacetone imine, followed by hydrolysis to yield the desired product . The reaction conditions often require the use of magnesium as a promoter and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acids .

Scientific Research Applications

(2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a mechanism-based inactivator of Escherichia coli tryptophan indole-lyase and tryptophan synthase. The compound covalently modifies the active site of these enzymes, leading to their inactivation. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-DL-leucine
  • 4,4,4,4′,4′,4′-Hexafluoro-DL-valine
  • 2-Amino-3,3,3-trifluoropropionic acid ethyl ester hydrochloride

Comparison: (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride is unique due to its specific trifluoromethyl substitution at the alpha position, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2R)-2-amino-3,3,3-trifluoropropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H,8,9);1H/t1-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYBJJRPTNOPQK-LATNVFTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H](C(=O)O)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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